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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research surrounding

BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL). The following

sections detail its mechanism of action, key quantitative data from foundational studies,

experimental protocols for its evaluation, and visual representations of its biological pathways

and experimental workflows.

Core Quantitative Data
BMS-303141 has been characterized through a variety of in vitro and in vivo studies. The

following tables summarize the key quantitative findings from the original research papers.

Table 1: In Vitro Efficacy of BMS-303141
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Parameter Value Cell Line/System Reference

IC50 (ACL Inhibition) 0.13 µM
Human Recombinant

ACL
[1]

IC50 (ACL Inhibition,

avg.)
0.94 µM Human ACL [2]

IC50 (Lipid Synthesis) 8 µM HepG2 cells [1]

Cytotoxicity
No cytotoxicity up to

50 µM
Not specified [1]

IC50 (Cholesterol

Synthesis)

45 nM (for analogue

ID0085)
HepG2 cells [3]

Table 2: In Vivo Efficacy and Dosing of BMS-303141
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Animal Model Dosing Regimen Key Findings Reference

High-fat-fed mice Not specified

Reduced weight gain,

lowered plasma

cholesterol,

triglycerides, and

glucose.

[2]

HepG2 cell xenograft

mice

5 mg/kg/day (oral) for

8 days

Inhibited tumor

growth. Combination

with sorafenib

significantly reduced

tumor volume and

weight.

[4]

Spontaneous type 2

diabetic mice (db/db)

50 mg/kg/day (oral)

for 30 days

Reduced serum lipids

and renal lipogenic

enzymes (ACC, FAS,

HMGCR). Alleviated

ectopic lipid

accumulation and

inflammation in the

kidneys.

[4][5][6][7][8]

Sepsis-induced

endotoxemia mice

50 mg/kg

(pretreatment)

Inhibited increased

levels of

phosphorylated ACLY

in lung, kidney, and

liver. Decreased

plasma levels of IL-6

and MCP-1.

[9]

Hypercholesterolemic

mice

Oral administration for

six weeks

Analogue ID0085

significantly reduced

serum total

cholesterol (32.0-

57.3%) and LDL

cholesterol (67.5-

80.2%).

[3]
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Signaling Pathway and Mechanism of Action
BMS-303141 targets ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism. ACL

catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the

cytoplasm. This cytoplasmic pool of acetyl-CoA is a fundamental building block for the de novo

synthesis of fatty acids and cholesterol. By inhibiting ACL, BMS-303141 effectively reduces the

availability of acetyl-CoA for these biosynthetic pathways. This mechanism underlies its

observed effects on lipid metabolism and cancer cell proliferation, as rapidly dividing cells often

exhibit increased de novo lipogenesis.
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Mechanism of Action of BMS-303141
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Caption: Mechanism of action of BMS-303141.

Experimental Protocols
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This section details the methodologies for key experiments cited in the research of BMS-
303141.

In Vitro ACL Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-303141
against human ATP-citrate lyase.

Methodology:

The ACL reactions were conducted in a buffer containing 150 µM [14C]citrate (2 µCi/µmol)

and 30 ng of human ACL.[2]

Various concentrations of BMS-303141, dissolved in DMSO, were added to the reaction

mixture. The final DMSO concentration was maintained at 2.5%.[2]

The reactions were incubated at 37°C for 3 hours.[2]

The amount of [14C]acetyl-CoA produced was measured to determine the extent of ACL

inhibition.[2]

IC50 values were calculated from the concentration-inhibition curves.[2]

Cell Viability Assay
Objective: To assess the effect of BMS-303141 on the viability of cancer cell lines.

Methodology:

Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well plates at a

density of 3x10^3 cells per well and cultured for 24 hours.[4]

The cells were then treated with varying concentrations of BMS-303141 (0, 10, 20, 30, 40,

50, 60, 70, and 80 µM).[4]

At 24, 48, 72, and 96 hours post-treatment, CCK-8 solution was added to each well.[4]
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After a 2-hour incubation, the absorbance at 450 nm was measured using a microplate

reader to determine cell viability.[4]

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of BMS-303141 in a mouse model.

Methodology:

BALB/c nude mice were subcutaneously injected with 5x10^7 HepG2 cells.[4]

When the tumor volume reached approximately 100 mm^3, the mice were randomized into

treatment groups.[4]

Mice were treated with BMS-303141 at a dose of 5 mg/kg/day via oral gavage for 8

consecutive days.[4]

Tumor volume was measured every 2 days to monitor the treatment response.[4]
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In Vivo Tumor Xenograft Experimental Workflow
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Caption: In vivo tumor xenograft experimental workflow.

Conclusion
BMS-303141 is a well-characterized inhibitor of ATP-citrate lyase with demonstrated efficacy in

both in vitro and in vivo models of metabolic disorders and cancer. Its mechanism of action,

centered on the depletion of cytoplasmic acetyl-CoA, provides a strong rationale for its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1667198?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


therapeutic potential. The data and protocols summarized in this guide offer a foundational

understanding for researchers and drug development professionals interested in the further

exploration of BMS-303141 and the broader field of ACL inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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